Ethyl 4-vinylbenzoate
Description
Ethyl 4-vinylbenzoate (CAS: Not explicitly provided; molecular formula inferred as C₁₁H₁₂O₂) is an ester derivative of benzoic acid featuring a vinyl group at the para position of the aromatic ring and an ethyl ester moiety. This compound is notable for its dual reactivity, arising from both the electron-deficient vinyl group and the ester functionality, making it a versatile intermediate in organic synthesis and polymer chemistry. Key applications include:
- Ozone Scavenging: this compound acts as a specific scavenger of ozone (O₃) in biological systems, reducing intracellular fluorescence signals caused by O₃-mediated reactions in HeLa cells .
- Polymer Synthesis: It serves as a monomer for synthesizing functional cyclic polymers, such as poly(pentafluorophenyl 4-vinylbenzoate), which can undergo post-modification via active ester chemistry .
- Catalytic Studies: In enzymatic reactions, ethyl-substituted benzoates (e.g., 4-ethylbenzoate) exhibit lower catalytic efficiency compared to methyl-substituted analogs in Rieske oxygenases like TsaM, highlighting steric or electronic effects of substituents .
Properties
IUPAC Name |
ethyl 4-ethenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h3,5-8H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSXJBCEIBVGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446363 | |
| Record name | ethyl 4-vinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2715-43-7 | |
| Record name | ethyl 4-vinylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethyl 4-vinylbenzoate can be synthesized through various methods. One common synthetic route involves the esterification of 4-vinylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane as a solvent can result in high yields of this compound .
Chemical Reactions Analysis
Ethyl 4-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include hydrogen gas with a palladium catalyst for reduction, and nitric acid or sulfuric acid for substitution reactions. Major products formed from these reactions include ethyl 4-ethylbenzoate, 4-nitroethylbenzoate, and 4-chloroethylbenzoate .
Scientific Research Applications
Polymer Chemistry
1.1 Synthesis of Polymers
Ethyl 4-vinylbenzoate is primarily utilized as a monomer in the synthesis of polymers. It can undergo radical polymerization to form poly(this compound), which possesses desirable mechanical and thermal properties. The polymerization process can be initiated through various methods, including thermal, photochemical, or chemical initiators, allowing for control over the molecular weight and distribution of the resulting polymer .
1.2 Copolymerization
EVB can be copolymerized with other vinyl monomers to enhance the functionality and properties of the resulting materials. For instance, copolymerization with acrylics can improve adhesion and flexibility in coatings and adhesives. Research has demonstrated that copolymers containing EVB exhibit improved thermal stability and mechanical strength compared to homopolymers .
Material Science
2.1 Production of Functional Materials
In material science, this compound is used to create functional materials such as hydrogels and nanocomposites. These materials have applications in drug delivery systems, sensors, and biomaterials due to their biocompatibility and tunable properties. For example, hydrogels synthesized from EVB can be engineered for controlled release of therapeutic agents .
2.2 Coatings and Adhesives
The incorporation of EVB into coatings enhances their durability and resistance to environmental factors. Its use in adhesives improves bonding strength while maintaining flexibility, making it suitable for various applications in construction and automotive industries .
Analytical Chemistry
3.1 Fluorescent Probes
this compound has been explored as a component in fluorescent probes for detecting specific analytes such as ozone (O₃). The compound's reactivity allows it to participate in selective reactions that produce measurable fluorescence changes, facilitating sensitive detection methods in environmental monitoring and biological studies .
3.2 Spectroscopic Applications
In spectroscopic applications, EVB serves as a model compound for studying reaction mechanisms and kinetics due to its well-defined structure and reactivity patterns. This helps researchers understand more complex chemical systems through comparative analysis .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-vinylbenzoate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it can act as a substrate that undergoes transformation to form various products. The vinyl group can participate in addition reactions, while the ester group can undergo hydrolysis to form the corresponding acid and alcohol .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of ethyl 4-vinylbenzoate, their molecular properties, and distinct applications:
Reactivity and Catalytic Performance
- Ozone Scavenging : this compound reduces intracellular O₃-induced fluorescence by 65% (0.05 mM) and 83% (0.1 mM), demonstrating dose-dependent efficacy . Mthis compound lacks reported O₃ scavenging activity, underscoring the ethyl ester's unique role.
- Enzymatic Catalysis : 4-Ethylbenzoate shows an apparent catalytic efficiency (930 M⁻¹s⁻¹) 7-fold lower than 4-methylbenzoate (6,510 M⁻¹s⁻¹) in TsaM, suggesting steric hindrance from the ethyl group impedes substrate binding .
- Polymerization Utility : this compound’s vinyl group enables radical polymerization, whereas ethyl 4-methylbenzoate (lacking a vinyl group) is unsuitable for such applications .
Spectroscopic and Physical Properties
Catalytic Limitations
The ethyl group’s steric bulk in 4-ethylbenzoate reduces catalytic turnover in TsaM, emphasizing the need for smaller substituents in enzyme-substrate design .
Biological Activity
Ethyl 4-vinylbenzoate (C11H12O2) is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.
This compound is synthesized through the Fischer esterification of 4-vinyl benzoic acid with ethanol. The compound features a vinyl group attached to a benzoate structure, which is pivotal for its biological activity. Its chemical structure is illustrated below:
Antimicrobial Properties
Numerous studies have reported the antimicrobial activities of this compound against various bacterial strains. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, which are significant pathogens in clinical settings .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus (MRSA) | Effective |
| Clostridium difficile | Effective |
| Escherichia coli | Moderate |
| Salmonella enterica | Moderate |
Anticancer Potential
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human colon adenocarcinoma cells (Caco-2). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, although the exact pathways remain under investigation .
Case Study: this compound in Cancer Research
A study evaluated the cytotoxic effects of this compound on Caco-2 cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 50 µM after 48 hours of treatment. Morphological changes consistent with apoptosis were observed, including chromatin condensation and membrane blebbing.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : this compound may inhibit key enzymes involved in bacterial metabolism and replication, which contributes to its antibacterial properties .
- Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, possibly through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Safety and Toxicity
While this compound shows promise in antimicrobial and anticancer applications, safety assessments are crucial. Current literature suggests that it has a relatively low toxicity profile; however, further studies are needed to establish comprehensive safety data for therapeutic use .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 4-vinylbenzoate to achieve high yields and purity?
- Methodological Answer : this compound synthesis often involves esterification of 4-vinylbenzoic acid with ethanol under acid catalysis. To optimize purity, column chromatography using silica gel (100–200 mesh) with a pet ether:ethyl acetate (95:5) eluent is recommended. Monitoring reaction progress via TLC and characterizing intermediates via NMR (e.g., δ 10.11 ppm for aldehyde protons in derivatives) ensures structural fidelity. Post-synthesis, recrystallization or distillation can further enhance purity .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm vinyl and ester functional groups (e.g., vinyl protons at δ 4.65 ppm and ester carbonyls at δ 166.06 ppm) .
- Chromatography : HPLC or GC-MS to assess purity and identify byproducts.
- FT-IR : Peaks at ~1710 cm (C=O stretch) and ~1630 cm (C=C stretch) verify functional groups.
Cross-referencing with literature spectral databases ensures accurate interpretation .
Q. How can researchers design experiments to study the reactivity of the vinyl group in this compound?
- Methodological Answer : The vinyl group undergoes reactions like epoxidation, hydrohalogenation, or radical polymerization. For mechanistic studies:
- Kinetic Analysis : Monitor reaction rates under varying temperatures/pressures using UV-Vis or NMR.
- Control Experiments : Use inhibitors (e.g., TEMPO for radical pathways) to identify reactive intermediates.
- Computational Modeling : DFT calculations to predict regioselectivity in addition reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatives?
- Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, catalyst loading). To address this:
- Systematic Replication : Reproduce experiments with strict control of variables (e.g., moisture, oxygen levels).
- Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR integration errors) using statistical tools like standard deviation or ANOVA .
- Meta-Analysis : Compare datasets across studies to identify outliers or trends .
Q. How can this compound be utilized in polymer chemistry, and what challenges arise in controlling polymer architecture?
- Methodological Answer : this compound serves as a monomer for hydrophobic polymers (e.g., poly(tert-butyl 4-vinylbenzoate)). Challenges include:
- Molecular Weight Control : Use RAFT or ATRP polymerization to regulate chain length.
- Side-Reactions : Monitor cross-linking via and measurements in rheology.
- Characterization : SEC-MALS for accurate molecular weight distribution .
Q. What methodologies validate the biological activity of this compound derivatives without violating ethical guidelines?
- Methodological Answer : Adhere to in vitro testing frameworks:
- Cell-Based Assays : Use immortalized cell lines (e.g., HEK293) to assess cytotoxicity (via MTT assay) or enzyme inhibition.
- Structural Analogues : Compare with FDA-approved benzoate derivatives (e.g., parabens) to predict pharmacokinetics .
- Ethical Compliance : Follow institutional review board (IRB) protocols for human tissue studies and avoid in vivo testing unless explicitly permitted .
Data Analysis and Experimental Design
Q. How should researchers approach statistical analysis of inconsistent spectroscopic data for this compound?
- Methodological Answer : Inconsistencies may stem from sample degradation or instrument calibration drift. Mitigation steps:
- Triplicate Measurements : Reduce random errors by averaging results.
- Baseline Correction : Use software like MestReNova to normalize NMR spectra.
- Outlier Detection : Apply Grubbs’ test to identify and exclude anomalous data points .
Q. What advanced techniques enable the study of this compound’s role in click chemistry applications?
- Methodological Answer : Click chemistry leverages reactions like azide-alkyne cycloaddition. For this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
